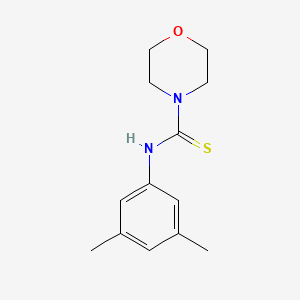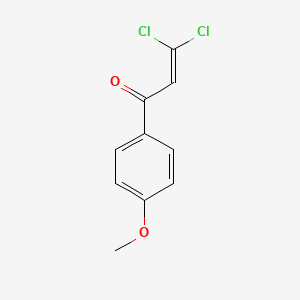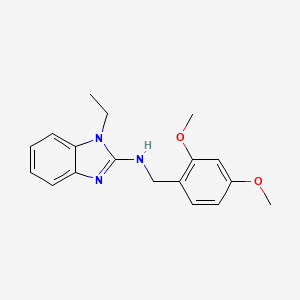![molecular formula C13H15F3N2OS B5821558 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research areas.
Wirkmechanismus
The mechanism of action of 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide involves inhibition of PKC, a family of enzymes involved in cellular signaling pathways. By inhibiting PKC, 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide can inhibit the growth and proliferation of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide in lab experiments is its specificity for PKC inhibition. This allows researchers to selectively study the role of PKC in various cellular processes. However, one limitation is the potential for off-target effects, as PKC is involved in multiple cellular pathways.
Zukünftige Richtungen
For research on 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide include further exploration of its potential therapeutic applications, including in combination with other drugs for cancer treatment. Additionally, research could focus on developing more specific inhibitors of PKC to minimize off-target effects and improve the therapeutic potential of this class of compounds.
Conclusion
3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide is a synthetic compound that has shown promise in various scientific research studies, including as a potential therapeutic agent for cancer and inflammatory diseases. Its mechanism of action involves inhibition of PKC, and it has been shown to have anti-inflammatory and anti-proliferative effects. While there are advantages and limitations to using this compound in lab experiments, further research could lead to the development of more specific and effective PKC inhibitors for therapeutic use.
Synthesemethoden
The synthesis of 3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide involves the reaction of 2-(trifluoromethyl)aniline with carbon disulfide and chloroacetic acid, followed by reaction with 3-methylbutanoyl chloride. The resulting product is purified using column chromatography, yielding a white crystalline solid with a melting point of 140-142°C.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide has been used in various scientific research studies, including as a potential therapeutic agent for cancer and inflammatory diseases. It has also been used as a tool to study the role of protein kinase C (PKC) in cellular signaling pathways.
Eigenschaften
IUPAC Name |
3-methyl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2OS/c1-8(2)7-11(19)18-12(20)17-10-6-4-3-5-9(10)13(14,15)16/h3-6,8H,7H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJYVOXPTJLFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)
![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)

![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)



![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![4-{[3-bromo-4-(dimethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5821577.png)
![3-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5821579.png)
